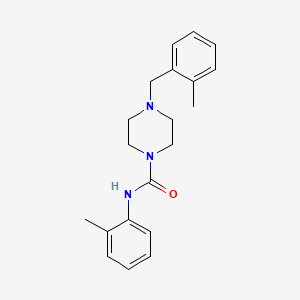

![molecular formula C20H24N4O4 B5500503 N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their complex molecular structure, which often includes multiple functional groups, heterocyclic components, and potential for a variety of chemical reactions and biological activities. Such compounds are typically synthesized through multi-step chemical processes and are of interest in various scientific fields, including medicinal chemistry and material science.

Synthesis Analysis

Synthesis involves complex chemical reactions, often starting from simpler molecules and building up to the desired structure through a series of steps. Key synthesis methods for related compounds include domino 1,3-dipolar cycloaddition, elimination reactions, and reactions with nitrile oxides and alkynes, providing scaffolds for further functionalization (Ruano, Fajardo, & Martín, 2005).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Heterocyclic Derivative Syntheses : Utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation, various heterocyclic derivatives, including pyridine carboxamides and tetrahydropyridinediones, are synthesized. These reactions involve catalytic conditions with PdI2 and KI under specific temperatures and pressures, highlighting the chemical reactivity and potential applications of such compounds in organic synthesis (Bacchi et al., 2005).

Synthesis of Pyrazolopyrimidines Derivatives : A study describes the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These syntheses involve condensation reactions and cycloaddition reactions, indicating the versatility of pyridine carboxamides in medicinal chemistry (Rahmouni et al., 2016).

Synthesis and Transformation of N-Vinylthiazolidines : This research focuses on the transformation of N-vinylthiazolidines to tetrahydro-1,4-thiazepine derivatives and their further reaction to form bicyclic compounds. It highlights the application of these compounds in developing new chemical structures with potential biological activities (Calvo et al., 2005).

Biological Activity and Applications

Antimicrobial Activity : A study synthesized a series of pyrimidinone and oxazinone derivatives as potential antimicrobial agents. This indicates the role of pyridine carboxamides and related compounds in developing new antimicrobial drugs (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents. These findings suggest the potential therapeutic applications of pyridine carboxamides in treating inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis and Biological Evaluation in Antitumor Research : Enaminones were used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities. This research underlines the importance of pyridine carboxamides in developing new anticancer drugs (Riyadh, 2011).

Bioreductive Anticancer Agents : The study on cyclopropamitosenes, a novel class of bioreductive anticancer agents, showcases the synthesis and biological activity of indolequinones, including pyridine carboxamides. This highlights their potential use in cancer therapy (Cotterill et al., 1994).

Propiedades

IUPAC Name |

N-[(6-cyclopentyl-2-methoxy-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-11-17(12(2)28-23-11)18(25)21-9-13-8-15-16(22-19(13)27-3)10-24(20(15)26)14-6-4-5-7-14/h8,14H,4-7,9-10H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJJXMQJXYLOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC3=C(CN(C3=O)C4CCCC4)N=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)